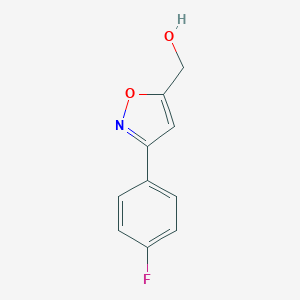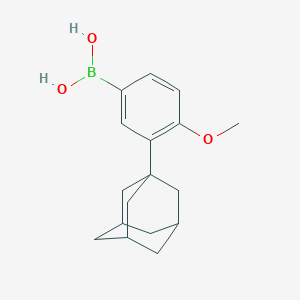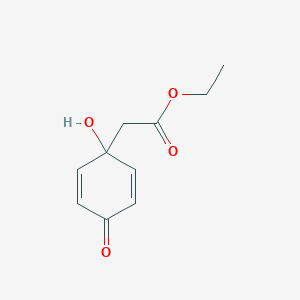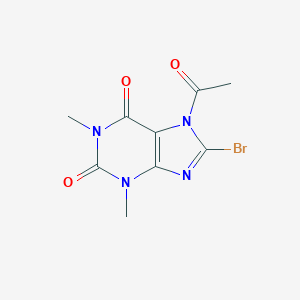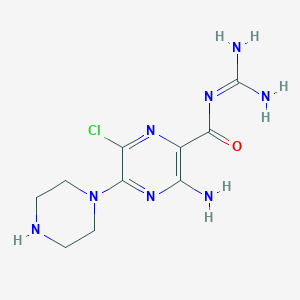
N(5)-Piperazine-amiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(5)-Piperazine-amiloride, also known as PPA, is a small molecule inhibitor that has been extensively used in scientific research. It is a derivative of amiloride, a potassium-sparing diuretic drug, and has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
N(5)-Piperazine-amiloride works by inhibiting the activity of various ion channels and transporters. It has been found to bind to the extracellular domain of ASICs, thereby inhibiting their activity. N(5)-Piperazine-amiloride also inhibits the activity of NHE by binding to the cytoplasmic domain of the transporter. The inhibition of these ion channels and transporters leads to a decrease in the intracellular concentration of protons and sodium ions, which in turn affects various physiological processes.
Effets Biochimiques Et Physiologiques
N(5)-Piperazine-amiloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ASICs, which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of NHE, which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been found to affect various physiological processes, including cell migration, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N(5)-Piperazine-amiloride has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and use in experiments. It has also been extensively studied and has a well-established mechanism of action. However, N(5)-Piperazine-amiloride also has some limitations. It has been found to have off-target effects, which can lead to unintended consequences in experiments. Additionally, N(5)-Piperazine-amiloride has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N(5)-Piperazine-amiloride. One area of research is the development of more specific and potent inhibitors of ASICs and NHE. Another area of research is the study of the role of N(5)-Piperazine-amiloride in various physiological processes, including cell migration, cell proliferation, and apoptosis. Additionally, the use of N(5)-Piperazine-amiloride in drug development for the treatment of pain and neurodegenerative diseases is an area of active research. Overall, the study of N(5)-Piperazine-amiloride has the potential to lead to a better understanding of ion channels and transporters and their role in various physiological processes.
Méthodes De Synthèse
N(5)-Piperazine-amiloride can be synthesized from amiloride through a simple reaction with piperazine. The reaction involves the addition of piperazine to the amiloride molecule, which results in the formation of N(5)-Piperazine-amiloride. The synthesis of N(5)-Piperazine-amiloride is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N(5)-Piperazine-amiloride has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been found to be effective in inhibiting the activity of acid-sensing ion channels (ASICs), which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of the sodium-proton exchanger (NHE), which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been used to study the role of various ion channels and transporters in various physiological processes, including cell migration, cell proliferation, and apoptosis.
Propriétés
Numéro CAS |
127628-91-5 |
|---|---|
Nom du produit |
N(5)-Piperazine-amiloride |
Formule moléculaire |
C10H15ClN8O |
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20) |
Clé InChI |
OJANHPFPUXFRED-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
SMILES canonique |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Autres numéros CAS |
127628-91-5 |
Synonymes |
5-PZA N(5)-piperazine-amiloride N(5)-piperazinylamiloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



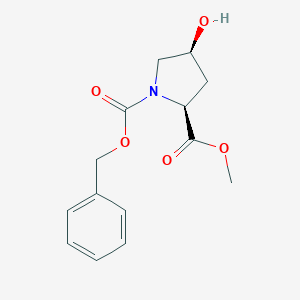
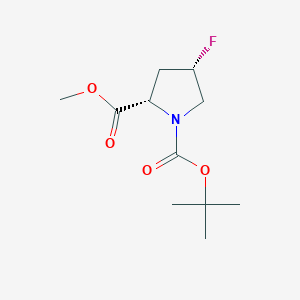
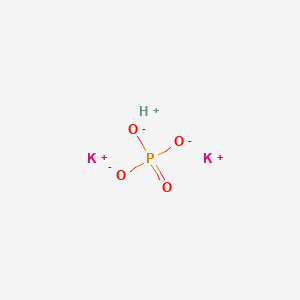
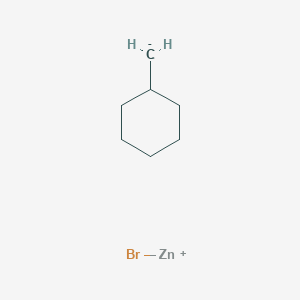
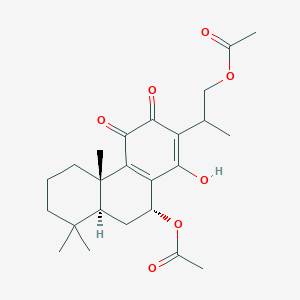
![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)

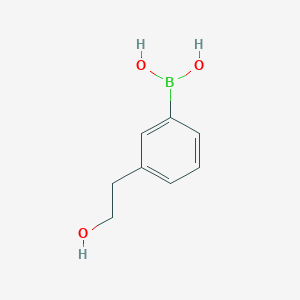
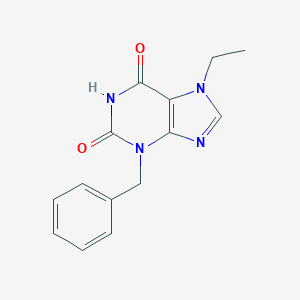
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
